molecular formula C46H66O7 B1260733 Myxol 2'-fucoside CAS No. 863126-98-1

Myxol 2'-fucoside

Cat. No.: B1260733
CAS No.: 863126-98-1
M. Wt: 731 g/mol
InChI Key: MUCOHWBULSBLLZ-HWEUHJRUSA-N
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Description

(3R,2'S)-Myxol 2'-alpha-L-fucoside is a xanthophyll.

Scientific Research Applications

Biosynthesis and Genetic Engineering

Myxol 2'-fucoside is synthesized through specific biosynthetic pathways in cyanobacteria, primarily Anabaena and Synechococcus species. Research has identified key enzymes involved in its production, such as fucosyltransferase, which catalyzes the addition of fucose to myxol. The genetic manipulation of these pathways offers potential for enhancing carotenoid production in biotechnological applications.

  • Case Study : A study on Synechococcus sp. strain PCC 7002 demonstrated the identification of genes responsible for this compound synthesis. Mutational analyses revealed that the deletion of specific genes led to altered carotenoid profiles, emphasizing the role of genetic engineering in optimizing carotenoid biosynthesis for industrial applications .

Pharmaceutical Applications

This compound has been investigated for its bioactive properties, which include antioxidant, anti-inflammatory, and anticancer activities. These properties make it a candidate for pharmaceutical development.

  • Bioactivity Insights : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. Additionally, its anti-inflammatory properties may contribute to therapeutic strategies against chronic diseases .

Nutraceuticals and Functional Foods

Due to its health-promoting effects, this compound is being explored as an ingredient in nutraceuticals and functional foods. Its potential to enhance immune function and reduce inflammation positions it as a valuable addition to dietary supplements.

  • Market Potential : The growing consumer interest in natural health products suggests a promising market for this compound-based supplements. The anticipated growth in this sector reflects increasing awareness of the health benefits associated with carotenoids .

Agricultural Applications

Research has also highlighted the potential use of this compound in agriculture, particularly as a natural pesticide or growth enhancer due to its antimicrobial properties.

  • Study Findings : A study indicated that extracts containing this compound showed inhibitory effects on various plant pathogens, suggesting its utility in sustainable agriculture practices .

Environmental Biotechnology

This compound's role in environmental biotechnology is emerging, particularly regarding bioremediation processes where cyanobacteria can be utilized to remove pollutants from water bodies.

  • Research Example : Investigations into the metabolic pathways of cyanobacteria have revealed their potential in bioremediation efforts, with this compound contributing to the detoxification processes .

Data Summary Table

Application AreaKey FindingsReferences
BiosynthesisIdentification of key enzymes; genetic manipulation potential
PharmaceuticalAntioxidant and anti-inflammatory properties
NutraceuticalsPotential as a dietary supplement
AgriculturalAntimicrobial effects against plant pathogens
Environmental BiotechnologyRole in bioremediation processes

Properties

CAS No.

863126-98-1

Molecular Formula

C46H66O7

Molecular Weight

731 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1

InChI Key

MUCOHWBULSBLLZ-HWEUHJRUSA-N

SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxol 2'-fucoside
Reactant of Route 2
Myxol 2'-fucoside
Reactant of Route 3
Myxol 2'-fucoside
Reactant of Route 4
Myxol 2'-fucoside
Reactant of Route 5
Myxol 2'-fucoside
Reactant of Route 6
Myxol 2'-fucoside

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